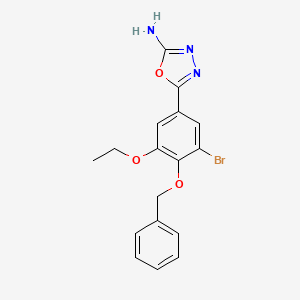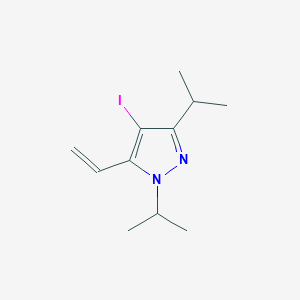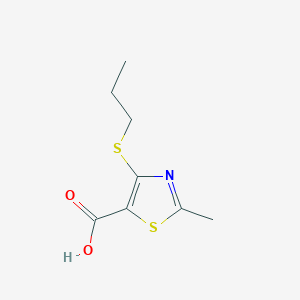
5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrolidine ring, a triazole ring, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the triazole and oxadiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a hydrazide, followed by cyclization with a nitrile to form the oxadiazole ring. The triazole ring can be formed through a click reaction involving an azide and an alkyne .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxides, while substitution reactions could introduce various functional groups into the molecule .
科学的研究の応用
5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Agrochemicals: It is explored for use in the development of new herbicides and pesticides.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and altering its function .
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules that contain triazole and oxadiazole rings, such as:
- 3-(1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 5-Methyl-1,2,4-oxadiazole derivatives
Uniqueness
What sets 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole apart is its specific substitution pattern, which can confer unique chemical and biological properties.
特性
分子式 |
C9H12N6O |
|---|---|
分子量 |
220.23 g/mol |
IUPAC名 |
5-methyl-3-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H12N6O/c1-6-11-9(13-16-6)8-5-15(14-12-8)7-2-3-10-4-7/h5,7,10H,2-4H2,1H3 |
InChIキー |
OECSKHZWSWBJLD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)C2=CN(N=N2)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)
![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)






![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)

